molecular formula C32H41NO3 B15194494 Hydroxyterfenadine CAS No. 76815-56-0

Hydroxyterfenadine

Cat. No.: B15194494
CAS No.: 76815-56-0
M. Wt: 487.7 g/mol
InChI Key: ZIQKFOOBIMENJF-UHFFFAOYSA-N
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Description

Hydroxyterfenadine is a metabolite of terfenadine, an antihistamine that was once widely used for the treatment of allergic conditions. Terfenadine was withdrawn from the market due to its potential to cause cardiac arrhythmias. This compound, however, is less cardiotoxic and is primarily known for its role in the metabolic pathway of terfenadine .

Chemical Reactions Analysis

Hydroxyterfenadine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to form carboxylic acid derivatives.

    Reduction: It can be reduced back to terfenadine under specific conditions.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions include fexofenadine, which is a further oxidized form of this compound .

Mechanism of Action

Hydroxyterfenadine exerts its effects by competing with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity . The compound does not readily cross the blood-brain barrier, minimizing central nervous system depression .

Properties

CAS No.

76815-56-0

Molecular Formula

C32H41NO3

Molecular Weight

487.7 g/mol

IUPAC Name

4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-ol

InChI

InChI=1S/C32H41NO3/c1-31(2,24-34)26-17-15-25(16-18-26)30(35)14-9-21-33-22-19-29(20-23-33)32(36,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,29-30,34-36H,9,14,19-24H2,1-2H3

InChI Key

ZIQKFOOBIMENJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O

Origin of Product

United States

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